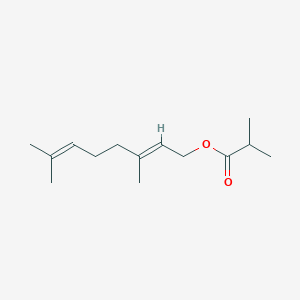![molecular formula C27H20Cl2N4O2S2 B149093 5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 139356-80-2](/img/structure/B149093.png)
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has attracted attention in the scientific community due to its potential applications in diverse fields. This compound is also known as DTTZ and has a molecular formula of C30H22Cl2N4O2S2.
作用機序
The mechanism of action of DTTZ is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
生化学的および生理学的効果
DTTZ has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In addition, DTTZ has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DTTZ has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, it exhibits potent anti-tumor and anti-viral activity, making it a promising candidate for further research. However, DTTZ also has some limitations. It is highly toxic and can cause damage to normal cells. Therefore, caution must be taken when handling this compound.
将来の方向性
There are several future directions for research on DTTZ. One area of interest is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific enzymes and proteins that DTTZ targets. This could lead to the development of more targeted and effective therapies for cancer and viral infections. Additionally, the potential use of DTTZ as a diagnostic tool for cancer and viral infections should be further explored.
合成法
The synthesis of DTTZ involves the reaction of 2,5-dichloroaniline, 2-methylbenzaldehyde, 4-phenyl-2-thiohydantoin, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. The yield of DTTZ obtained through this method is around 60%.
科学的研究の応用
DTTZ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In addition, DTTZ has also been investigated for its potential as a diagnostic tool for cancer and viral infections.
特性
CAS番号 |
139356-80-2 |
|---|---|
製品名 |
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
分子式 |
C27H20Cl2N4O2S2 |
分子量 |
567.5 g/mol |
IUPAC名 |
5-[(2,5-dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2N4O2S2/c1-16-7-5-6-10-23(16)32-24(34)19(14-30-21-13-18(28)11-12-20(21)29)25(35)33(27(32)36)26-31-22(15-37-26)17-8-3-2-4-9-17/h2-13,15,19,30H,14H2,1H3 |
InChIキー |
ZJVFCLMBKUVSDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
同義語 |
5-[[(2,5-dichlorophenyl)amino]methyl]-1-(2-methylphenyl)-3-(4-phenyl-1 ,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



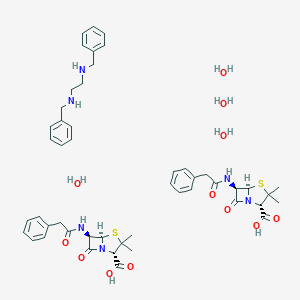
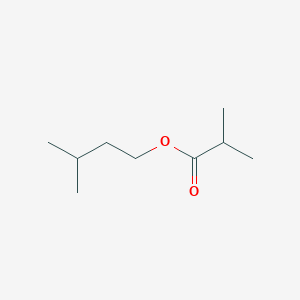
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
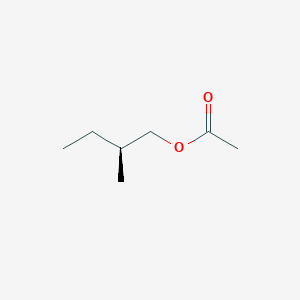

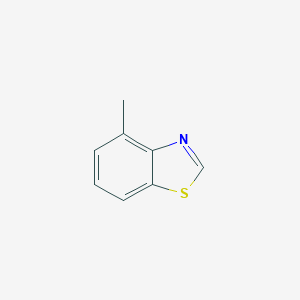
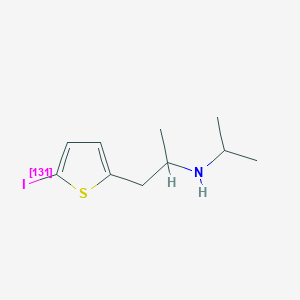
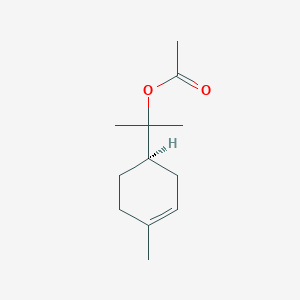
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
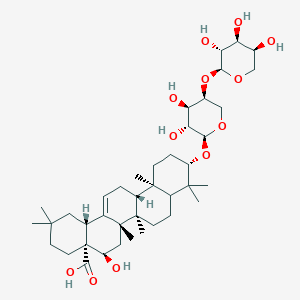
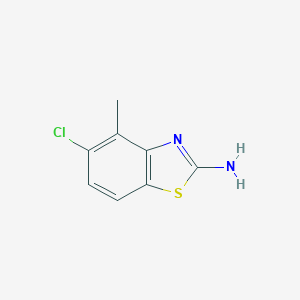
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
